N-(2-(5-acetylthiophen-2-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Thiophene and its derivatives are a significant class of heterocyclic compounds that have attracted interest due to their diverse biological activities . They are known to exhibit a variety of properties and applications, including in medicinal chemistry and material science .
Targets of Action
They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiophene derivatives, in general, are known to have diverse pharmacokinetic properties .
Result of Action
Thiophene derivatives are known to have a wide range of effects at the molecular and cellular level .
Action Environment
Like all chemical compounds, the action of thiophene derivatives can be influenced by a variety of environmental factors .
Preparation Methods
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . Industrial production methods may involve optimizing these reactions for large-scale synthesis.
Chemical Reactions Analysis
N-(2-(5-acetylthiophen-2-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve halogenation or nitration using reagents such as bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)thiophene-2-carboxamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In the industry, thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes .
Comparison with Similar Compounds
N-(2-(5-acetylthiophen-2-yl)ethyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituent thiophene structure . The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c1-9(15)11-5-4-10(18-11)6-7-14-13(16)12-3-2-8-17-12/h2-5,8H,6-7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIXWKXIRBUTCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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